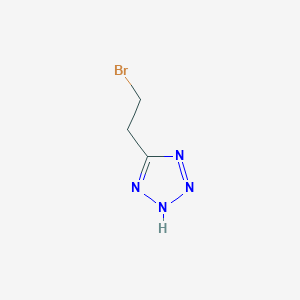![molecular formula C10H15Cl B2683398 1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane CAS No. 2287319-47-3](/img/structure/B2683398.png)
1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and reduced metabolic susceptibility .
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.
Formation of [1.1.1]Propellane: This intermediate is then converted to [1.1.1]propellane through a series of reactions involving methyllithium and pentane.
Functionalization: The [1.1.1]propellane is further functionalized to introduce the chloromethyl and cyclobutyl groups.
Industrial production methods for such compounds are still under development, with recent advancements focusing on scalable and efficient synthesis routes that minimize the use of hazardous reagents and conditions .
Chemical Reactions Analysis
1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Radical Reactions: The compound can participate in radical reactions, often facilitated by photoredox catalysis.
Oxidation and Reduction: Depending on the reagents and conditions, the compound can undergo oxidation or reduction, leading to different functionalized derivatives.
Common reagents used in these reactions include halides, radical initiators, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for para-substituted benzene rings in drug design, enhancing the pharmacokinetic properties of drug candidates.
Materials Science: The compound’s unique structure makes it valuable in the development of new materials, including polymers and liquid crystals.
Chemical Biology: It is used in the study of molecular interactions and pathways, providing insights into the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The compound’s unique three-dimensional structure allows it to fit into binding sites that are otherwise inaccessible to planar molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: This compound has a phenyl group instead of a cyclobutyl group, which affects its solubility and binding properties.
1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane: The presence of a bromomethyl group instead of a chloromethyl group can influence the compound’s reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific combination of substituents, which provides a distinct set of chemical and biological properties .
Properties
IUPAC Name |
1-(chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Cl/c11-7-9-4-10(5-9,6-9)8-2-1-3-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKWQCGRYIGITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE](/img/structure/B2683316.png)
![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2683317.png)
![N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2683319.png)
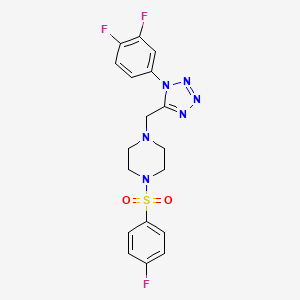
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2683322.png)
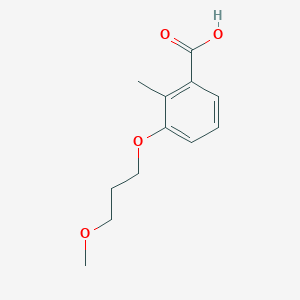
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2683324.png)
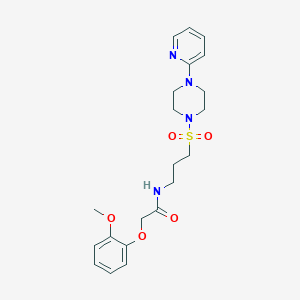
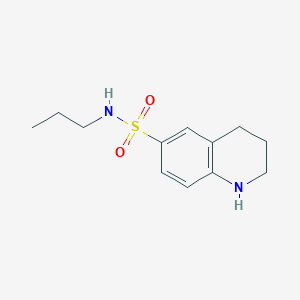
![2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2683329.png)
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2683332.png)
![Methyl 2-((7-chloro-4-methylbenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2683333.png)
![4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde](/img/structure/B2683336.png)
